

Selecting internal standards for PCB 190 quantification

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Compound of Interest

Compound Name: 2,3,3',4,4',5,6-Heptachlorobiphenyl

CAS No.: 41411-64-7

Cat. No.: B1582232

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Executive Summary

This application note details the protocol for the precise quantification of PCB 190 (**2,3,3',4,4',5,6-Heptachlorobiphenyl**) in complex matrices (biological tissue, sediment, and water). Unlike routine Aroclor screening, this protocol utilizes Isotope Dilution Mass Spectrometry (IDMS), the gold standard for congener-specific analysis (EPA Method 1668C compliant).

The critical success factor in this workflow is the selection of the correct Internal Standard (IS) system. This guide moves beyond generic "heptachloro" surrogates, advocating for the use of

C

-PCB 190 as the Extraction Standard (Surrogate) and

C

-PCB 209 (or

C

-PCB 194) as the Injection Internal Standard (IIS). This dual-standard approach corrects for extraction losses, matrix suppression, and injection variability in real-time.

Part 1: The Science of Selection

The Challenge: Why PCB 190?

PCB 190 is a heptachlorobiphenyl with chlorine substitution at the 2,3,3',4,4',5,6 positions.

- **Steric Hindrance:** It is a di-ortho congener (2,6-substitution on one ring). This prevents the planar configuration required for "dioxin-like" toxicity but ensures high persistence in fatty tissues.
- **Elution Complexity:** On standard 5% phenyl-methyl silicone columns (e.g., DB-5ms), PCB 190 elutes in the crowded heptachloro/octachloro window, often near PCB 170 or PCB 198.
- **Matrix Interference:** In biological samples, lipids can suppress ionization or shift retention times. External calibration fails to account for these dynamic losses.

The Solution: Isotope Dilution (IDMS)

The internal standard must behave identically to the analyte during extraction and chromatography but remain spectrally distinct.

- **Primary Internal Standard (Extraction Surrogate):**

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-PCB 190

- **Causality:** By spiking the sample with carbon-13 labeled PCB 190 before extraction, every molecule of native PCB 190 lost during cleanup is matched by a proportional loss of the isotope. The ratio remains constant.
- **Mass Distinctness:** Native PCB 190 (M⁺ ion ~394 m/z) is easily resolved from

C

-PCB 190 (M⁺ ion ~406 m/z) using High-Resolution Mass Spectrometry (HRMS) or Quadrupole MS in SIM mode.

- Secondary Internal Standard (Injection/Recovery Standard):

C

-PCB 209

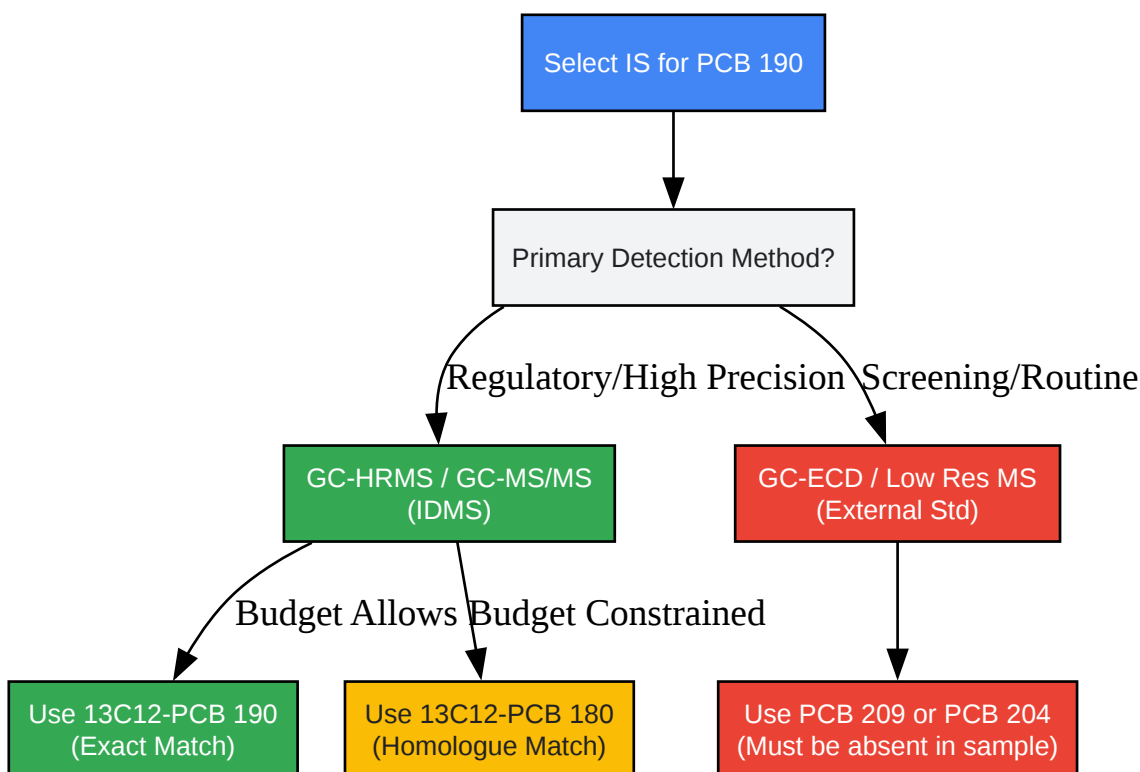
- Role: Added immediately prior to injection. It quantifies the recovery of the

C

-PCB 190 surrogate.

- Selection Logic: PCB 209 (Decachlorobiphenyl) elutes last. It creates a "bookend" for the chromatogram and rarely interferes with the heptachloro window.

Decision Matrix for Standard Selection



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Figure 1: Decision tree for selecting the appropriate internal standard based on instrumentation and precision requirements.

Part 2: Experimental Protocol

Reagents & Materials

- Native Standard: PCB 190 (Neat or solution), >98% purity.
- Extraction Surrogate (IDS):

C

-PCB 190 (e.g., Cambridge Isotope Labs or Wellington).
- Injection Standard (IIS):

C

-PCB 209 (or

C

-PCB 194).
- Solvents: Nonane (Keeper), Dichloromethane (DCM), Hexane (Pesticide Grade).
- Cleanup: Acidified Silica Gel (30% w/w H₂SO₄).

Spiking & Extraction Workflow

Trustworthiness Check: The equilibration step is the most critical point of failure. The isotope must integrate into the sample matrix (e.g., lipid pores) to effectively mimic the native analyte.

- Sample Weighing: Weigh 10g (wet weight) of tissue/sediment into a Soxhlet thimble.
- Spiking (The Critical Step):
 - Add 2.0 ng of

C

-PCB 190 directly onto the sample matrix.
 - Wait 30 minutes for solvent evaporation and matrix equilibration.

- Extraction: Soxhlet extract with DCM:Hexane (1:1) for 16-24 hours.
- Cleanup:
 - Lipid removal is mandatory. Pass extract through an Acid Silica column.
 - Elute with Hexane.
- Concentration:
 - Reduce volume to ~1 mL using a Rotary Evaporator.
 - Transfer to a GC vial.
 - Blow down to near dryness under Nitrogen.
- Injection Standard Addition:
 - Add 2.0 ng of
C
-PCB 209 (in 20
L Nonane).
 - Final Volume: 20
L.

Instrumental Analysis (GC-HRMS Parameters)

- Column: DB-5ms or equivalent (30m x 0.25mm x 0.25
m).[1]
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Temp Program: 100°C (1 min)

20°C/min to 200°C

2.5°C/min to 300°C (Hold 5 min).

- MS Mode: Selected Ion Monitoring (SIM).[2]

Table 1: SIM Ions for Quantification

Analyte	Type	Quantitation Mass (m/z)	Confirmation Mass (m/z)	Ratio (Theoretical)
Native PCB 190	Target	393.8025 (M+2)	395.8000 (M+4)	1.04
C -PCB 190	Surrogate	405.8428 (M+2)	407.8400 (M+4)	1.04
C -PCB 209	Injection Std	509.7230 (M+2)	511.7200 (M+4)	1.35

Part 3: Data Analysis & Validation

Relative Response Factor (RRF)

Before analyzing samples, establish the linearity of the system using a 5-point calibration curve containing Native PCB 190 and

C

-PCB 190.

Where:

- = Area of Native PCB 190
- = Concentration of

C-PCB 190

- = Area of

C-PCB 190

- = Concentration of Native PCB 190

Acceptance Criteria: RSD of RRF < 20% over the calibration range.

Quantification Calculation (Isotope Dilution)

The concentration in the sample is calculated independent of recovery:

Where:

- = Amount of

C-PCB 190 added to sample (ng)

- = Sample weight (g)^[3]

Recovery Calculation

This validates the extraction efficiency.

Where:

- = Amount of Injection Std (

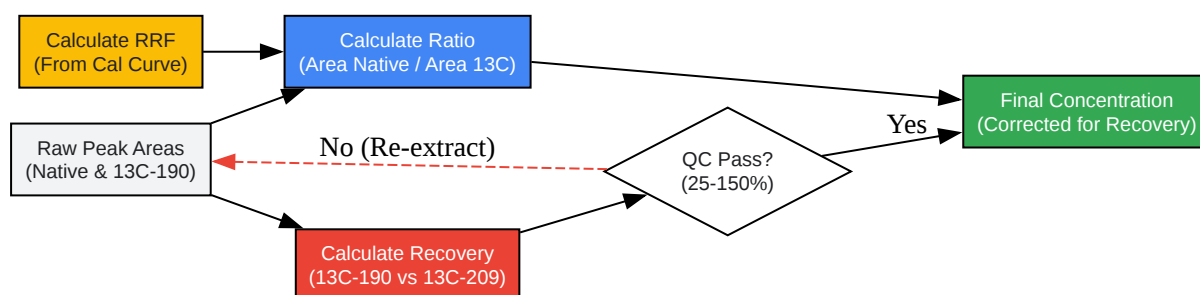
C-PCB 209)

- = Area of Injection Std

Table 2: Quality Control Criteria (Based on EPA 1668C)

Parameter	Acceptance Limit	Corrective Action
RRF Linearity	RSD < 20%	Recalibrate instrument.
Isotope Recovery	25% - 150%	Re-extract sample if <25%.
Ion Abundance Ratio	±15% of Theoretical	Check for interferences/co-elution.
Signal-to-Noise	> 10:1	Concentrate extract or clean source.

Quantification Logic Diagram



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Figure 2: Logic flow for Isotope Dilution quantification. Note that the final concentration is mathematically independent of recovery, provided the recovery is within the valid QC range.

References

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